![molecular formula C25H42N2S4 B2739500 [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate CAS No. 10225-04-4](/img/structure/B2739500.png)
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate, also known as DDTC, is a chemical compound that is widely used in scientific research applications. DDTC is a chelating agent that forms stable complexes with metal ions, making it useful in various fields such as analytical chemistry, biochemistry, and environmental science. In
Aplicaciones Científicas De Investigación
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has a wide range of scientific research applications due to its ability to form stable complexes with metal ions. It is commonly used in analytical chemistry for the determination of metal ions in various samples. This compound is also used in biochemistry to study the interactions between metal ions and biological molecules. In environmental science, this compound is used to analyze metal concentrations in soil and water samples.
Mecanismo De Acción
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in this compound form coordinate bonds with the metal ions, creating a ring structure known as a chelate. This chelate structure is stable and prevents the metal ions from reacting with other molecules in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes by chelating metal ions required for their function. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have shown that this compound can reduce the toxicity of heavy metals by chelating them and preventing their accumulation in tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate in lab experiments is its ability to form stable complexes with metal ions, allowing for accurate analysis of metal concentrations in various samples. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations, including its potential to interfere with the activity of enzymes and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate. One area of interest is the development of new chelating agents that are more selective for certain metal ions. Another area of research is the use of this compound in drug delivery systems, as it has been shown to have potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to understand the potential toxic effects of this compound and to develop safe usage guidelines.
In conclusion, this compound is a valuable chelating agent that has a wide range of scientific research applications. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, biochemistry, and environmental science. While this compound has some limitations, its potential for future research and development makes it an important compound in the scientific community.
Métodos De Síntesis
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dibutylamine in the presence of zinc chloride. The resulting product is then reacted with benzyl chloride to form this compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Propiedades
IUPAC Name |
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2S4/c1-5-9-18-26(19-10-6-2)24(28)30-23(22-16-14-13-15-17-22)31-25(29)27(20-11-7-3)21-12-8-4/h13-17,23H,5-12,18-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTYKQJYQZJVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(C1=CC=CC=C1)SC(=S)N(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
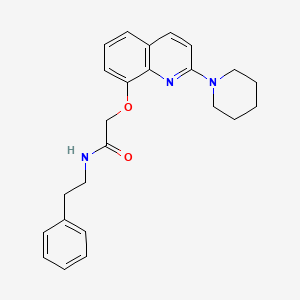
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

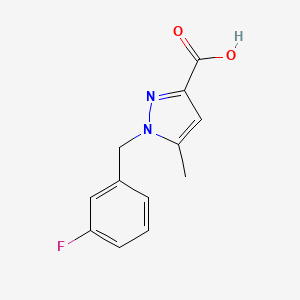

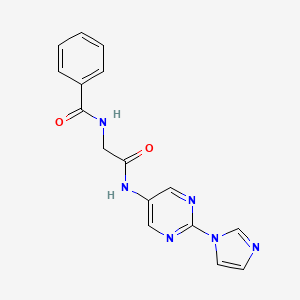
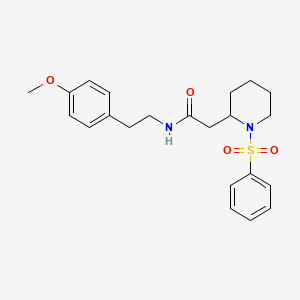

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
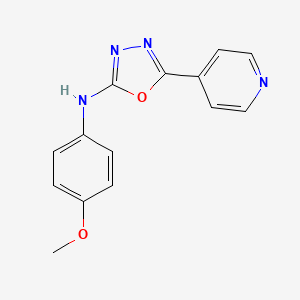
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)